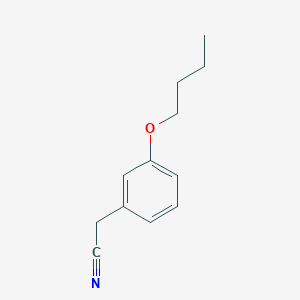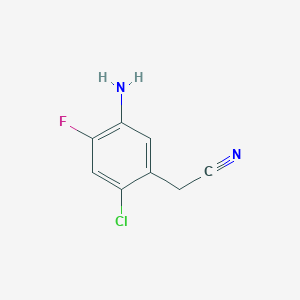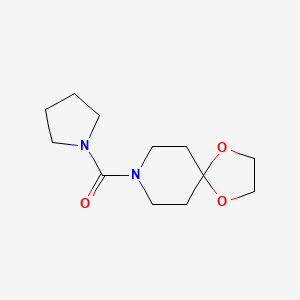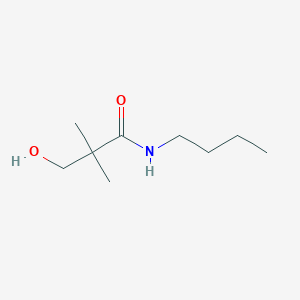![molecular formula C12H12N2OS B8634385 5-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one CAS No. 63204-30-8](/img/structure/B8634385.png)
5-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound with a unique structure that includes a pyrimidine ring substituted with a sulfanylidene group and a 4-methylphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through the condensation of appropriate aldehydes and amines.
Substitution Reactions:
Sulfanylidene Group Introduction: The sulfanylidene group is introduced via a thiolation reaction, where sulfur-containing reagents such as thiourea or hydrogen sulfide are used under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyrimidine ring or the sulfanylidene group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic effects.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical properties.
Mecanismo De Acción
The mechanism of action of 5-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pyrimidine ring can interact with DNA and RNA, potentially affecting gene expression and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
- 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole
- 2-(4-methylsulfonylphenyl)indole derivatives
Uniqueness
5-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structural features allow for diverse applications in various fields, making it a versatile and valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
63204-30-8 |
|---|---|
Fórmula molecular |
C12H12N2OS |
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
5-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H12N2OS/c1-8-2-4-9(5-3-8)6-10-7-13-12(16)14-11(10)15/h2-5,7H,6H2,1H3,(H2,13,14,15,16) |
Clave InChI |
IJZRZKLMMNHAJC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC2=CNC(=S)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















